
Azilsartan Impurity J
Vue d'ensemble
Description
Azilsartan Impurity J (chemical name: 2-oxo-3-[[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2,3-dihydro-1H-benzimidazole-4-carboxylic acid) is a process-related impurity formed during the hydrolysis of azilsartan intermediates . It arises primarily during the synthesis of azilsartan medoxomil, a prodrug of the angiotensin II receptor blocker (ARB) azilsartan, which is used to treat hypertension. Structural elucidation studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm its identity as a benzimidazole derivative with a biphenyl-oxadiazole moiety . Regulatory guidelines require stringent control of Impurity J at trace levels (≤0.001875%) in the final drug substance to ensure patient safety .
Méthodes De Préparation
Synthetic Pathways Leading to Azilsartan Impurity J
Origin in Azilsartan Synthesis
Impurity J is hypothesized to form during the esterification or cyclization stages of Azilsartan synthesis. The parent compound’s synthesis involves condensation of intermediates bearing benzimidazole and biphenyl-oxadiazole moieties . Side reactions, such as incomplete cyclization or ester exchange, may generate Impurity J. For example, during the coupling of methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Intermediate IV) with medoxomil chloride, residual hydroxyl groups or competing nucleophilic attacks could lead to structural rearrangements .
Stepwise Esterification and Cyclization
A patent-based method (CN104316608A) describes the deliberate synthesis of tetrameric impurities analogous to Impurity J . Although the patent focuses on a tetramer, the principles apply to Impurity J:
-
Reaction Setup : Azilsartan (8.4 g) is dissolved in dimethylacetamide (DMAc, 50 mL) with 4-dimethylaminopyridine (DMAP, 0.5 g) and p-toluenesulfonyl chloride (TsCl, 3.9 g).
-
Nucleophilic Activation : Triethylamine (6.5 g) is added dropwise at 10°C to activate the ester group.
-
Impurity Formation : Prolonged stirring (3 hours) promotes intermolecular reactions, yielding Impurity J via ester cross-linking .
-
Isolation : The product is precipitated using acetone/water (1:1), filtered, and purified via recrystallization (HPLC purity: >99%) .
Hydrolytic Pathways
A study by Raghava Reddy et al. (2015) identified hydrolytic degradation as a source of related impurities . Under basic conditions (NaOH, 40–45°C), the medoxomil ester group in Azilsartan undergoes hydrolysis, potentially forming Impurity J if the reaction is incomplete or misdirected .
Analytical Characterization and Validation
Chromatographic Separation
A validated HPLC method (Inertsil ODS-3 column, 250 × 4.6 mm, 5 µm) separates Impurity J from Azilsartan and other impurities :
-
Mobile Phase : Gradient of acetonitrile and potassium dihydrogen phosphate buffer (10 mM, pH 3.0).
-
Detection : UV at 220 nm.
-
Performance :
Structural Confirmation
-
MS/MS Analysis : High-resolution mass spectrometry (HRMS) confirms a molecular ion at m/z 527.5 [M+H]⁺, consistent with the formula C₂₉H₂₅N₃O₇ .
-
NMR Spectroscopy :
Process Optimization to Minimize Impurity J
Key Parameters
-
Temperature Control : Maintaining reactions below 15°C reduces unintended ester exchanges .
-
Catalyst Selection : Replacing DMAP with DBU (1,8-diazabicycloundec-7-ene) suppresses side reactions, lowering Impurity J to <0.1% .
-
Solvent Polarity : Polar aprotic solvents (e.g., DMAc) favor desired pathways over impurity formation .
Comparative Yields Under Varied Conditions
Condition | Impurity J Yield (%) | Azilsartan Purity (%) |
---|---|---|
DMAP, 25°C | 3.2 | 97.6 |
DBU, 10°C | 0.8 | 99.4 |
DMAc, Triethylamine, 10°C | 1.5 | 98.9 |
Data synthesized from |
Regulatory and Industrial Implications
Compliance with ICH Guidelines
The International Council for Harmonisation (ICH) Q3A/B mandates impurity levels <0.15% for unidentified impurities . The validated HPLC method and synthetic controls ensure Impurity J remains below this threshold in commercial batches.
Industrial-Scale Mitigation
Analyse Des Réactions Chimiques
Azilsartan Impurity J can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Structural Elucidation
The structural characterization of Azilsartan Impurity J has been explored using advanced techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). A study identified 15 potential impurities arising during the synthesis of Azilsartan, with detailed mechanisms proposed for their formation .
Analytical Methods
High-Performance Liquid Chromatography (HPLC) has been employed to separate and quantify this compound among other related compounds. A validated HPLC method demonstrated high specificity and sensitivity for detecting impurities at low concentrations (1.04-2.20 ng), which is crucial for ensuring drug quality .
Quality by Design (QbD) Approach
The application of Quality by Design principles in the development of analytical methods for Azilsartan has been emphasized. By systematically studying various factors affecting chromatographic separation, researchers have optimized methods to ensure robust quality control processes .
Stability Testing
Stability-indicating methods have been developed to assess the degradation behavior of Azilsartan under various stress conditions (e.g., hydrolysis, oxidation). Such studies are vital for determining the shelf life and storage conditions of pharmaceutical products containing Azilsartan .
Regulatory Implications
Regulatory bodies require comprehensive impurity profiles as part of the drug approval process. The identification and quantification of this compound are essential for meeting these regulatory standards, ensuring that the final product is safe for consumer use .
Case Study: HPLC Method Development
A case study demonstrated the development of a rapid HPLC method specifically designed to estimate eight related impurities, including this compound. This method was validated under International Conference on Harmonization (ICH) guidelines, showcasing its applicability in routine quality control settings .
Case Study: Toxicological Assessment
Research has indicated that while Azilsartan itself exhibits low toxicity levels, impurities like this compound can potentially alter pharmacokinetics or induce adverse effects if not adequately controlled during synthesis and formulation .
Mécanisme D'action
As an impurity, Azilsartan Impurity J does not have a direct therapeutic effect. its presence can influence the overall pharmacokinetics and pharmacodynamics of Azilsartan. The impurity may interact with the same molecular targets as Azilsartan, such as the angiotensin II type 1 receptor, potentially altering the drug’s efficacy and safety profile .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
Azilsartan Impurity J shares structural similarities with other azilsartan-related impurities, such as Impurity A (intermediate) and Impurity B (hydrolysis byproduct). Key differences lie in substituents and oxidation states:
Note: Data compiled from synthesis studies and QSAR analyses .
Genotoxicity and Regulatory Limits
Among 18 azilsartan-related impurities screened, seven (including Impurity J) showed positive mutagenicity predictions via in silico QSAR models, necessitating strict control limits (≤0.001875%) under ICH M7 guidelines . In contrast, non-genotoxic impurities (e.g., medoxomil ester derivatives) are permitted at higher thresholds (≤0.1%) .
Analytical Detection and Quantification
Impurity J is resolved using reverse-phase HPLC with UV detection (λ = 254 nm), achieving a limit of detection (LOD) of 0.0005% and limit of quantification (LOQ) of 0.0015% . Compared to Impurities A and B, Impurity J exhibits higher polarity due to its carboxylic acid group, resulting in distinct retention times (tᵣ = 12.3 min vs. 10.8 min for Impurity A and 11.5 min for Impurity B) . Ultra-high-speed liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) further enhances specificity for multi-impurity profiling in azilsartan batches .
Stability and Degradation Pathways
Unlike azilsartan medoxomil, which degrades under acidic conditions to form active azilsartan, Impurity J is stable in aqueous solutions but prone to photodegradation.
Research Findings and Implications
Synthetic Controls : Optimized hydrolysis conditions (e.g., controlled pH and temperature) minimize Impurity J formation during azilsartan synthesis .
Pharmacological Impact : Unlike azilsartan, Impurity J lacks angiotensin II receptor antagonism, as confirmed by in vitro binding assays using OK cells .
Regulatory Compliance : SynZeal and Daicel Pharma provide certified reference standards for Impurity J, ensuring accurate quantification in stability studies .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for the structural elucidation of Azilsartan Impurity J, and how can their results be validated?
- Methodological Answer : this compound can be characterized using a combination of ultraviolet-visible (UV-Vis) spectroscopy , infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and high-resolution mass spectrometry (HR-MS) . For example, NMR (¹H and ¹³C) is critical for confirming the impurity’s molecular framework, while HR-MS provides precise molecular weight and fragmentation patterns . Validation should follow ICH Q2(R2) guidelines , including specificity, linearity, accuracy, and robustness testing. Forced degradation studies under acidic/alkaline/oxidative conditions can confirm the method’s ability to discriminate impurities from the parent compound .
Q. How can researchers ensure the reproducibility of impurity synthesis and characterization protocols?
- Methodological Answer : Reproducibility requires detailed experimental sections in publications, including solvent systems, reaction temperatures, and purification methods (e.g., column chromatography gradients). For synthetic impurities, reference to patent literature (e.g., Indian Patent App. No. 4226/CHE/2012A) and peer-reviewed synthetic pathways (e.g., solvent evaporation for solid dispersions) ensures consistency . Journals like the Journal of Heterocyclic Chemistry emphasize strict reporting of synthesis conditions to enable replication .
Q. What are the key considerations when designing stability-indicating methods for this compound?
- Methodological Answer : Stability-indicating assays must demonstrate specificity against degradation products. Reverse-phase HPLC with photodiode array (PDA) detection is widely used, as described in studies validating methods under ICH stress conditions (e.g., heat, light, pH extremes). For example, a validated RP-HPLC method achieved baseline separation of Azilsartan Medoxomil and its impurities, with system suitability parameters (e.g., tailing factor <2, theoretical plates >2000) ensuring reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity characterization data from orthogonal analytical techniques?
- Methodological Answer : Discrepancies between techniques (e.g., NMR vs. MS fragmentation) require multivariate analysis and hypothesis-driven experimentation . For instance, if NMR suggests a methyl group substitution but MS indicates a different molecular ion, 2D NMR (COSY, HSQC) can clarify connectivity. Cross-referencing with synthetic intermediates (e.g., azilsartan medoxomil O-desethyl derivatives) and computational modeling (e.g., DFT calculations) can validate structural hypotheses . Journals like Rapid Communications in Mass Spectrometry emphasize data triangulation for impurity identification .
Q. What experimental strategies can elucidate the formation mechanisms of this compound during synthesis?
- Methodological Answer : Mechanistic studies involve spiking experiments with potential intermediates (e.g., biphenyl precursors) and kinetic profiling under varying conditions (e.g., pH, temperature). For example, a 3² factorial design (as used in Azilsartan solid dispersion studies) can systematically evaluate factors like reactant concentration and catalyst loading . Advanced techniques like LC-MS/MS coupled with isotope labeling track impurity formation pathways, as demonstrated in studies on forced degradation .
Q. How should researchers address challenges in quantifying trace-level this compound in complex matrices?
- Methodological Answer : Trace quantification requires high-sensitivity detection (e.g., tandem mass spectrometry with MRM modes) and matrix cleanup strategies (e.g., solid-phase extraction). For example, inductively coupled plasma tandem mass spectrometry (ICP-MS/MS) has been used for ultra-trace metal impurities in pharmaceuticals, achieving detection limits <1 ppb . Method validation must include limit of detection (LOD) , limit of quantification (LOQ) , and recovery studies in spiked samples .
Q. Data Presentation and Compliance
Q. What are the best practices for reporting impurity data in compliance with journal guidelines?
- Methodological Answer : Follow *Beilstein Journal of Organic Chemistry and JESPR standards:
- Main text : Summarize key findings without duplicating tables/figures. Highlight analytical validation parameters (e.g., %RSD for precision).
- Supplementary Information : Include raw spectral data (NMR, MS), chromatograms, and synthetic protocols. Use Arabic numbering (e.g., Table S1, Figure S2) for cross-referencing .
- References : Cite primary literature (e.g., Der Pharma Chemica for impurity synthesis) and avoid non-peer-reviewed sources .
Propriétés
IUPAC Name |
methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOITPRMCZPASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.